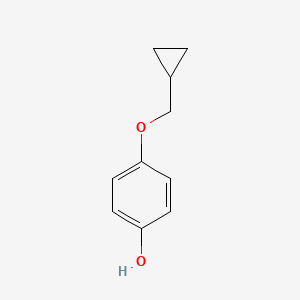

4-(Cyclopropylmethoxy)phenol

Beschreibung

Contextualization within Phenolic Compound Chemistry

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (—OH) group attached directly to an aromatic hydrocarbon ring. bionity.combritannica.com This structural arrangement distinguishes them from alcohols, where the hydroxyl group is bonded to a saturated carbon atom. bionity.comwikipedia.org The direct attachment to the aromatic ring results in a higher acidity for phenols compared to typical alcohols, as the resulting phenolate (B1203915) ion is stabilized by resonance. bionity.comwikipedia.org

4-(Cyclopropylmethoxy)phenol fits within this broad class as a substituted phenol (B47542). It is specifically a phenol ether, where the hydrogen of the phenolic hydroxyl group has been replaced, not on the primary phenol of the title compound, but on a related precursor to form an ether linkage. The molecule itself consists of a phenol core where the aromatic ring is substituted with a cyclopropylmethoxy group (-OCH₂-c-C₃H₅) at the para-position (position 4). nih.govuni.lu The presence of both the phenolic hydroxyl group and the cyclopropylmethoxy ether functionality on the same aromatic scaffold provides distinct chemical characteristics and reactivity.

Significance as a Scaffold in Organic Synthesis

In organic synthesis, a scaffold refers to a core molecular framework upon which more complex structures are built. Phenols and their derivatives are widely recognized as crucial building blocks in the synthesis of pharmaceuticals, materials, and other fine chemicals. nih.gov

This compound and its close structural relatives serve as important intermediates in multi-step synthetic pathways. A notable application is in the synthesis of pharmaceuticals. For instance, the related compound 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) is a key intermediate in the production of Betaxolol. scbt.comntnu.nogoogle.com Betaxolol is a selective beta-blocker medication. google.com The synthesis often involves using the phenolic hydroxyl group of this precursor as a reactive site for further modification, such as reaction with epichlorohydrin, to construct the final drug molecule. ntnu.nogoogle.com The cyclopropylmethoxy moiety is a critical part of the final structure, and introducing it via a precursor like 4-[2-(cyclopropylmethoxy)ethyl]phenol is a common synthetic strategy. google.comgoogle.com

Historical Context of Cyclopropylmethoxy Phenols in Chemical Literature

The interest in cyclopropylmethoxy-substituted phenols is closely tied to the field of medicinal chemistry and drug discovery. While simple phenols have been studied for over a century, the focus on more complex derivatives like this compound is a more recent development. The synthesis of such compounds gained traction with the quest for new therapeutic agents where the cyclopropylmethyl group was recognized as a valuable structural motif.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 63659-24-5 | nih.govsynquestlabs.com |

| Molecular Formula | C₁₀H₁₂O₂ | nih.govuni.lu |

| Molecular Weight | 164.20 g/mol | nih.gov |

| Monoisotopic Mass | 164.08373 Da | nih.govuni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| XLogP3 | 2.2 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFZFASAZLTLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548487 | |

| Record name | 4-(Cyclopropylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63659-24-5 | |

| Record name | 4-(Cyclopropylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropylmethoxy Phenol and Analogous Phenol Ethers

Alkylation Approaches for Aryl Ethers Bearing Cyclopropylmethoxy Moieties

Alkylation strategies represent the most direct and common methods for the synthesis of 4-(cyclopropylmethoxy)phenol and its analogs. These approaches involve the formation of the ether bond by reacting a phenol (B47542) with a cyclopropylmethyl electrophile or, alternatively, using cyclopropylmethanol (B32771) in a C-H activation context.

Direct O-Alkylation of Phenols with Cyclopropylmethyl Halides

Direct O-alkylation is a cornerstone of ether synthesis and is widely applied to the preparation of aryl cyclopropylmethyl ethers. This can be achieved through classical base-mediated reactions or under the milder conditions of the Mitsunobu reaction.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including this compound. masterorganicchemistry.comwikipedia.org This S\textsubscriptN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comwikipedia.org In a typical procedure, a phenol is treated with a base to generate the more nucleophilic phenoxide, which then displaces a halide from a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

The choice of base and solvent is crucial for the success of the reaction. Common bases include alkali metal hydroxides (e.g., sodium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride). mdpi.combyjus.comlibretexts.org Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are frequently employed. byjus.comresearchgate.net For instance, the synthesis of betaxolol, a β-blocker containing a cyclopropylmethoxy group, often involves the O-alkylation of a phenolic intermediate with a cyclopropylmethyl halide in the presence of a base. tubitak.gov.tr

The reaction proceeds best with primary alkyl halides like cyclopropylmethyl bromide. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to elimination reactions, especially in the presence of a strong base. wikipedia.orglibretexts.org

Table 1: Examples of Base-Mediated O-Alkylation for Aryl Ether Synthesis

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyphenethyl alcohol | Cyclopropylmethyl chloride | Not specified | Not specified | 4-[(2-Cyclopropylmethoxy)ethyl]phenol | tubitak.gov.tr |

| Honokiol (B1673403) | Not specified | Cs₂CO₃ | Acetone | C4'-alkylated honokiol analog | researchgate.net |

| 2-Naphthol | 1-Bromobutane | Sodium hydroxide | Not specified | 2-Butoxynaphthalene | wvu.edu |

The Mitsunobu reaction offers a mild alternative for the synthesis of aryl ethers, including those with the cyclopropylmethoxy group. wikipedia.orgbyjus.com This reaction allows for the conversion of a primary or secondary alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.comorganic-chemistry.org

In the context of synthesizing this compound, cyclopropylmethanol would act as the alcohol component, and a protected hydroquinone (B1673460) derivative could serve as the acidic pronucleophile. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key feature of the Mitsunobu reaction. organic-chemistry.orgnih.gov A general procedure involves dissolving the alcohol, the phenolic component, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org

The Mitsunobu reaction is particularly useful for synthesizing sterically hindered ethers that may be difficult to obtain through traditional Williamson ether synthesis. mdpi.com However, the acidity of the phenolic pronucleophile is an important factor; less acidic phenols may require the use of stronger bases or alternative azodicarboxylates. byjus.com

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

| Reagent Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Alcohol | Cyclopropylmethanol | Source of the cyclopropylmethoxy group | mdpi.comnih.gov |

| Pronucleophile | Phenols, Carboxylic Acids | Nucleophile that displaces the activated alcohol | organic-chemistry.org |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.orgbyjus.com |

Dehydrative C-H Alkylation of Phenols with Cyclopropylmethanol

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. sigmaaldrich.com Dehydrative C-H alkylation of phenols with alcohols like cyclopropylmethanol presents a modern alternative to classical etherification methods.

Ruthenium catalysts have emerged as powerful tools for the regioselective C-H functionalization of phenols. nih.govrsc.org These catalysts can direct the alkylation to the ortho-position of the hydroxyl group. orgsyn.org While direct C-H alkylation to form ethers is a developing area, ruthenium-catalyzed reactions have been successfully employed for the ortho-olefination and amination of phenols. nih.govnih.gov

The mechanism often involves the coordination of the ruthenium catalyst to the phenol, followed by C-H bond activation to form a ruthenacycle intermediate. rsc.org This intermediate can then react with an alcohol, such as cyclopropylmethanol, leading to the formation of a new C-C or C-O bond. The development of dual catalytic systems, combining ruthenium catalysis with photoredox catalysis, has further expanded the scope of these transformations, allowing for the use of visible light to drive the reactions under mild conditions. nih.govbeilstein-journals.org

Convergent Synthesis Strategies Involving Pre-Formed Cyclopropylmethoxy Units

Convergent synthesis offers an alternative approach where the cyclopropylmethoxy group is part of a building block that is then coupled with another fragment to form the final product. msu.edu This strategy can be advantageous for complex molecules, allowing for the independent synthesis and optimization of different parts of the molecule before their final assembly.

In the context of this compound, a convergent approach might involve the synthesis of a cyclopropylmethoxy-containing electrophile or nucleophile, which is then reacted with a suitably functionalized aromatic partner. For example, a boronic acid or halide bearing the cyclopropylmethoxy group could be coupled with a protected hydroquinone derivative using a palladium-catalyzed cross-coupling reaction. This method provides flexibility and can be used to construct a wide variety of analogous phenol ethers. researchgate.net

Considerations for Regioselectivity and Yield Optimization in Ethereal Bond Formation

The synthesis of aryl ethers, including this compound and its analogs, presents a significant challenge concerning regioselectivity. The primary issue arises from the ambident nature of the phenoxide nucleophile, which can undergo alkylation at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to yield alkylphenol byproducts. researchgate.netrsc.org Achieving high yields of the target ether necessitates careful control over reaction conditions to favor O-alkylation exclusively.

A central strategy in phenol etherification is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com However, the outcome of this SN2 reaction is highly dependent on several interconnected factors. rsc.orgmasterorganicchemistry.com The alkylation process involves competitive pathways, making the selective synthesis of O-alkylated products a considerable challenge. researchgate.net

Factors Influencing Regioselectivity and Yield:

Solvent: The choice of solvent significantly impacts the reaction's kinetics and selectivity. rsc.org Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used for the alkylation of phenols. researchgate.net These solvents can enhance the nucleophilicity of the phenoxide ion, often leading to higher yields compared to protic solvents. researchgate.netfrancis-press.com However, the solvent medium can dramatically alter the reaction network, influencing the relative rates of O- and C-alkylation. rsc.org

Base and Counter-ion: The base used to deprotonate the phenol is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective, but milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely employed, particularly as they can be easier to handle and can still provide high yields under the right conditions. researchgate.netmdpi.comthieme-connect.de The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) also plays a role; for instance, the high electropositivity of cesium can facilitate the deprotonation of the phenol, potentially leading to higher product yields. researchgate.net

Alkylating Agent: The structure of the alkylating agent is paramount. For SN2 reactions like the Williamson synthesis, primary alkyl halides are strongly preferred as they minimize the competing elimination side reactions that are common with secondary and tertiary halides. masterorganicchemistry.comfrancis-press.com The reactivity of the halide follows the order R-I > R-Br > R-Cl due to the increasing polarizability and better leaving group ability. francis-press.com

Temperature: Reaction temperature is a key parameter for optimization. In a study on palladium-catalyzed decarboxylative etherification, for example, adjusting the temperature from 80°C to 70°C increased the product yield from 72% to 81%. nih.govfrontiersin.org However, further decreases in temperature were detrimental, indicating the existence of an optimal temperature range for maximizing yield. nih.govfrontiersin.org

Catalytic Approaches to Enhance Selectivity and Yield:

Modern synthetic methods increasingly rely on catalysts to improve the efficiency and selectivity of phenol etherification. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of allylic aryl ethers from phenols under mild conditions. nih.govfrontiersin.org These methods can offer excellent yields and complete regioselectivity. nih.govfrontiersin.org

The optimization of such a catalytic system often involves screening various parameters, as illustrated in the following table which summarizes the optimization of a palladium-catalyzed etherification of 1-naphthol.

| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 80 | 72 | nih.gov |

| 2 | Pd₂(dba)₃ | Cs₂CO₃ | MeCN | 80 | 0 | nih.gov |

| 3 | PdCl₂(dppf) | K₂CO₃ | MeCN | 80 | Lower Yield | nih.gov |

| 4 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | Lower Yield | nih.gov |

| 5 | PdCl₂(dppf) | Cs₂CO₃ | DMSO | 80 | Lower Yield | nih.gov |

| 6 | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 70 | 81 | nih.gov |

| 7 | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 60 | Lower Yield | nih.gov |

This interactive table summarizes the optimization of reaction conditions for a palladium-catalyzed etherification. The data shows that the combination of a specific palladium catalyst (PdCl₂(dppf)), a cesium carbonate additive, acetonitrile as the solvent, and a reaction temperature of 70°C provided the optimal yield. nih.gov

In the specific context of synthesizing precursors for compounds like Betaxolol, which shares a structural resemblance to this compound, detailed optimization is crucial. For the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a key intermediate, reaction conditions were carefully selected. mdpi.com The process involved dissolving the starting phenol, 4-(2-hydroxyethyl)phenol, with potassium tert-butoxide in DMSO at 50°C before adding the alkylating agent, (bromomethyl)cyclopropane. mdpi.com This specific combination of a strong base and a polar aprotic solvent was chosen to facilitate the desired O-alkylation.

The following table details the reactants and conditions used in the synthesis of a key Betaxolol precursor, highlighting the practical application of these optimization principles.

| Starting Material | Base | Alkylating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-(2-hydroxyethyl)phenol | t-BuOK (Potassium tert-butoxide) | (bromomethyl)cyclopropane | DMSO | 50 °C, 1 h | mdpi.com |

This table outlines the specific reagents and conditions for the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, an intermediate in the synthesis of Betaxolol. mdpi.com

Ultimately, achieving high yields and regioselectivity in the synthesis of this compound and its analogs requires a multi-faceted approach. It involves the judicious selection of solvents, bases, and alkylating agents, combined with the precise control of reaction temperature and, where applicable, the use of advanced catalytic systems. rsc.orgfrancis-press.comnih.gov Computational studies using density functional theory (DFT) also provide deeper mechanistic insights, suggesting that O-alkylation is often the most energetically favorable pathway under neutral conditions, while ionic mechanisms can account for the formation of C-alkylated byproducts. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropylmethoxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-(cyclopropylmethoxy)phenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecule's atomic arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on carbons 2 and 6 (ortho to the hydroxyl group) are chemically equivalent, as are the protons on carbons 3 and 5 (ortho to the cyclopropylmethoxy group). This arrangement often results in two distinct doublet signals, forming an AA'BB' system.

The aliphatic region of the spectrum reveals the signals for the cyclopropylmethoxy group. The two protons of the methylene (B1212753) bridge (-O-CH₂-) are expected to appear as a doublet, due to coupling with the single methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl group itself presents a more complex system, with the methine proton (-CH-) appearing as a multiplet and the two pairs of non-equivalent methylene protons (-CH₂-) also showing as complex multiplets at high field (typically below 1 ppm). The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures like 4-methoxyphenol (B1676288) and various cyclopropyl-containing compounds. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-3, H-5) | ~6.85 | d (doublet) | ~8.5 |

| Aromatic H (H-2, H-6) | ~6.75 | d (doublet) | ~8.5 |

| Phenolic OH | 4.5 - 5.5 | br s (broad singlet) | - |

| Methylene (-O-CH₂-) | ~3.80 | d (doublet) | ~7.0 |

| Cyclopropyl Methine (-CH-) | ~1.25 | m (multiplet) | - |

| Cyclopropyl Methylene (-CH₂-) | ~0.60 | m (multiplet) | - |

| Cyclopropyl Methylene (-CH₂-) | ~0.35 | m (multiplet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic and Aliphatic Carbon Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. For this compound, eight distinct signals are expected. Due to the molecule's symmetry, the aromatic carbons C-2 and C-6 are equivalent, as are C-3 and C-5. The carbon attached to the hydroxyl group (C-1) and the carbon bearing the ether linkage (C-4) will each produce a separate signal. These aromatic carbons typically resonate between 115 and 160 ppm. docbrown.info The carbon atoms of the cyclopropylmethoxy group resonate in the aliphatic region. The methylene bridge carbon (-O-CH₂-) is expected around 70-75 ppm, while the cyclopropyl methine (-CH-) and methylene (-CH₂-) carbons appear at higher field, typically below 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures like phenol (B47542) and 4-methoxyphenol. chemicalbook.comdocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar, C-OH) | ~155.0 |

| C4 (Ar, C-O-CH₂-) | ~152.0 |

| C2, C6 (Ar) | ~116.0 |

| C3, C5 (Ar) | ~115.5 |

| Methylene (-O-CH₂-) | ~73.0 |

| Cyclopropyl Methine (-CH-) | ~10.5 |

| Cyclopropyl Methylene (-CH₂-) | ~3.5 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene bridge protons (-O-CH₂-) and the cyclopropyl methine proton (-CH-), confirming their connectivity through three bonds. It would also map the couplings between the methine and methylene protons within the cyclopropyl ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nanalysis.com It is used to definitively assign carbon signals based on their known proton assignments. For example, the proton signal at ~3.80 ppm would show a cross-peak to the carbon signal at ~73.0 ppm, confirming the -O-CH₂- group. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for connecting different parts of the molecule and identifying quaternary carbons. Key HMBC correlations for this compound would include a cross-peak from the methylene protons (-O-CH₂-) to the aromatic C-4 carbon, confirming the ether linkage. youtube.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For fluorinated derivatives, such as 4-(cyclopropylmethoxy)-3-fluorophenol, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine signal provides information about its electronic environment. ucsb.eduslideshare.net Furthermore, ¹⁹F nuclei couple to nearby protons (¹H-¹⁹F coupling), providing additional structural information through splitting patterns. The existence of related compounds like 4-(cyclopropylmethoxy)-3-fluorobenzoic acid suggests that such fluorinated analogues are synthetically accessible and amenable to ¹⁹F NMR analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular mass of a compound and offers structural clues based on its fragmentation pattern. amrutpharm.co.in For this compound (C₁₀H₁₂O₂), the calculated molecular weight is 164.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 164.

The fragmentation of the molecular ion is governed by the formation of stable ions and neutral radicals. orgchemboulder.com A plausible fragmentation pathway for this compound would involve key bond cleavages:

Alpha-cleavage: Cleavage of the C-C bond between the methylene group and the cyclopropyl ring is highly favorable, leading to the loss of a cyclopropyl radical (•C₃H₅, 41 u). This would generate a very stable, resonance-delocalized oxonium ion at m/z 123.

Ether Bond Cleavage: The bond between the ether oxygen and the methylene carbon can break, resulting in a fragment corresponding to the cyclopropylmethyl cation ([C₄H₇]⁺, m/z 55) and a phenoxy radical.

Benzylic-type Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen would lead to the loss of a cyclopropylmethoxy radical (•OCH₂C₃H₅, 71 u), resulting in a phenyl cation fragment at m/z 93, or more likely, the formation of a hydroxyphenyl cation at m/z 109 after rearrangement.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 164 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) | - |

| 123 | [M - C₃H₅]⁺ | Cyclopropyl radical |

| 109 | [M - C₄H₇]⁺ | Cyclopropylmethyl radical |

| 93 | [C₆H₅O]⁺ | Cyclopropylmethyl radical |

| 55 | [C₄H₇]⁺ | Phenoxy radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile and semi-volatile compounds from a mixture and then identify them. nih.gov In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities, solvents, or starting materials. thermofisher.commatec-conferences.org The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific analytical conditions.

As the purified compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. nih.gov The combination of a specific retention time and a characteristic mass spectrum (with the correct molecular ion and fragmentation pattern) provides a highly confident identification of the compound. epa.gov The GC chromatogram also serves as an effective tool for purity assessment; the area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity.

Derivatization Strategies for Volatile Phenolic Ethers (e.g., Silylation, Acylation)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. However, phenolic compounds like this compound can exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and potential degradation at high temperatures. jfda-online.com To overcome these issues, derivatization is an essential step that increases the volatility and thermal stability of the analyte. nih.gov

Two common and effective derivatization strategies for phenolic ethers are silylation and acylation.

Silylation: This is a robust method where the active hydrogen of the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: This strategy involves converting the hydroxyl group into an ester, typically using an acylating agent like acetic anhydride (B1165640). This in-situ derivatization can be performed prior to GC-MS analysis. mdpi.com The resulting acetylated derivative is more volatile than the parent phenol. A key advantage of acylation with acetic anhydride is that the resulting derivatives often produce characteristic fragment ions in the mass spectrometer, such as the loss of a ketene (B1206846) molecule ([M-42]⁺), which can aid in structural confirmation. mdpi.com

The choice between silylation and acylation depends on the specific analytical requirements, including the complexity of the sample matrix and the presence of other functional groups.

Table 1: Comparison of Derivatization Strategies for this compound This table is interactive. You can sort and filter the data.

| Strategy | Common Reagent(s) | Resulting Derivative | Key Advantages for GC-MS Analysis |

|---|---|---|---|

| Silylation | BSTFA, TMCS | 4-(Cyclopropylmethoxy)phenyl trimethylsilyl ether | Increases volatility and thermal stability; produces sharp, symmetrical peaks. nih.govsigmaaldrich.com |

| Acylation | Acetic Anhydride | 4-(Cyclopropylmethoxy)phenyl acetate (B1210297) | Increases volatility; provides characteristic mass spectral fragmentation ([M-42]⁺) for identification. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of organic compounds. Unlike unit-mass resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers) can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to the third or fourth decimal place. researchgate.net

This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, the molecular formula is C₁₀H₁₂O₂. The calculated exact mass for this formula provides a unique identifier that can distinguish it from other compounds with the same nominal mass. nih.gov HRMS is crucial for confirming the identity of the parent compound, its derivatives (e.g., silylated or acylated forms), and its fragmentation products, thereby providing a high level of confidence in structural assignments. researchgate.netmdpi.com

Table 2: HRMS Data for this compound This table is interactive. You can sort and filter the data.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Source |

|---|

| This compound | C₁₀H₁₂O₂ | 164.083729621 | nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. wiley.com It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the phenolic hydroxyl, the ether linkage, the cyclopropyl ring, and the aromatic ring.

Phenolic Hydroxyl (O-H): A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the O-H bond. The broadness is a result of intermolecular hydrogen bonding.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations produce characteristic sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

Ether Linkage (C-O-C): The asymmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₂) gives rise to a strong absorption band typically found in the 1275-1200 cm⁻¹ range. The symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹.

Cyclopropyl Ring (C-H): The C-H stretching vibrations of the cyclopropyl group are also expected to appear around 3100-3000 cm⁻¹, potentially overlapping with the aromatic C-H stretches.

Table 3: Predicted Infrared Absorption Frequencies for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic & Cyclopropyl | C-H Stretch | 3100 - 3000 | Medium to Weak |

| **Aliphatic (CH₂) ** | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting of Aromatic and Alicyclic Moieties

Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. plus.ac.at While IR absorption requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. wiley.com This makes Raman particularly sensitive to non-polar and symmetric bonds, providing a unique vibrational fingerprint.

For this compound, Raman spectroscopy is especially useful for characterizing the aromatic and alicyclic (cyclopropyl) moieties.

Aromatic Ring: The symmetric "ring breathing" vibration of the benzene ring, which is often weak or absent in the IR spectrum, typically produces a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching vibrations in the 1600 cm⁻¹ region are also prominent. uliege.be

Cyclopropyl Ring: The symmetric stretching and "breathing" modes of the strained cyclopropyl ring are also expected to be strong in the Raman spectrum, providing clear evidence for its presence.

C-O and O-H Bonds: While the C-O and O-H bonds are less polarizable and thus generally weaker in Raman spectra compared to IR, their vibrations can still be observed.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence of structural elucidation.

Table 4: Expected Key Raman Shifts for this compound This table is interactive. You can sort and filter the data.

| Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic & Cyclopropyl | C-H Stretch | 3100 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| Cyclopropyl Ring | Ring Breathing / Deformation | 1200 - 800 | Strong to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is primarily used to study molecules containing chromophores—groups responsible for electronic absorption. davuniversity.org

The key chromophore in this compound is the substituted benzene ring. Phenol itself typically displays two main absorption bands corresponding to π → π* electronic transitions. hnue.edu.vn The presence of the hydroxyl (-OH) and cyclopropylmethoxy (-O-CH₂-C₃H₅) groups, which act as auxochromes (groups that modify the absorption of a chromophore), influences the position and intensity of these bands. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). davuniversity.org The spectrum is also sensitive to the solvent used; polar solvents can interact with the solute and obscure the fine vibrational structure of the absorption bands. davuniversity.org

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound This table is interactive. You can sort and filter the data.

| Transition Type | Expected λmax (nm) in Non-polar Solvent | Notes |

|---|---|---|

| π → π * | ~210 - 230 | Corresponds to the primary absorption band (E-band) of the benzene ring, shifted by substituents. |

| π → π * | ~270 - 290 | Corresponds to the secondary absorption band (B-band), which often shows fine structure. The position is shifted from ~255 nm in benzene due to the auxochromic effect of the -OH and ether groups. hnue.edu.vn |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of the compound, one can determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org

While a published crystal structure for this compound was not identified, an analysis would provide invaluable structural information:

Molecular Conformation: It would reveal the exact conformation of the flexible cyclopropylmethoxy side chain relative to the plane of the phenol ring.

Intermolecular Interactions: The analysis would detail the crystal packing, showing how molecules interact with each other. A key feature would be the hydrogen bonding network formed by the phenolic hydroxyl group, which dictates how the molecules assemble in the solid state.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry of the molecule.

This technique is the gold standard for unambiguous structural proof and has been used to characterize derivatives of related phenolic compounds. jhu.edu

Table 6: Hypothetical Crystallographic Data Obtainable for this compound This table is interactive. You can sort and filter the data.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry description of the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-C, C-H). |

| **Bond Angles (°) ** | Angles formed by three connected atoms (e.g., C-O-C, C-C-C). |

| **Torsion Angles (°) ** | Dihedral angles describing the conformation of the side chain. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O hydrogen bonds. |

Computational Chemistry and Molecular Modeling of 4 Cyclopropylmethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. shareok.org It is a mainstay in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying phenolic compounds. nih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. imist.ma The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. pcbiochemres.com

For 4-(Cyclopropylmethoxy)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, which possess lone pairs. The LUMO would likely be distributed across the aromatic ring's antibonding π* orbitals.

From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. pcbiochemres.commdpi.com These descriptors provide a quantitative framework for assessing reactivity. imist.ma

Illustrative Table of Theoretical Global Reactivity Descriptors

Disclaimer: The following table is for illustrative purposes only. The values are not based on actual calculations for this compound and serve only to demonstrate the format and nature of data obtained from DFT analysis.

| Descriptor | Formula | Theoretical Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. pcbiochemres.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. pcbiochemres.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates high polarizability and reactivity. pcbiochemres.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | Quantifies the ability of the molecule to act as an electrophile. pcbiochemres.comthescipub.com |

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict 1H and 13C NMR chemical shifts with reasonable accuracy (Root Mean Square Errors typically between 0.2-0.4 ppm for 1H). researchgate.netnih.govnih.gov Calculations would be performed on the molecule's optimized geometry. Predicted shifts for the aromatic protons, the phenolic hydroxyl proton, and the unique signals of the cyclopropylmethoxy group would be compared against experimental spectra.

Vibrational Frequencies: DFT can compute the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Key predicted frequencies for this compound would include the O-H stretch of the phenol group, C-O stretches of the ether and phenol, and various C-H and C=C stretches of the aromatic ring and cyclopropyl (B3062369) group.

DFT is instrumental in exploring the mechanisms of chemical reactions. digitellinc.comnrel.gov For this compound, this could involve:

Synthesis (e.g., Williamson Ether Synthesis): Modeling the reaction between p-hydroquinone and a cyclopropylmethyl halide. DFT can be used to calculate the activation energies for the reaction pathway, confirming the feasibility of an SN2 mechanism and identifying the transition state structure. researchgate.netacs.org

Reactivity: Investigating reactions such as electrophilic aromatic substitution. DFT can model the formation of intermediates (like the sigma complex) and transition states to predict whether substitution will occur preferentially at the ortho or meta positions relative to the hydroxyl and ether groups.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule is critical to its function. Conformational analysis involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds. orgosolver.comlibretexts.org For this compound, the key rotatable bonds are the Ar-O, O-CH₂, and CH₂-cyclopropyl bonds.

A potential energy surface (PES) map would be generated by systematically rotating these bonds and calculating the energy of each resulting conformation using DFT. researchgate.net This process identifies the most stable, low-energy conformers. The global minimum on the PES represents the most probable shape of the molecule. For instance, studies on similar alkoxybenzenes show that planar conformers are often the most stable due to favorable conjugation. researchgate.net The analysis would reveal any steric hindrance between the cyclopropyl group and the aromatic ring that might favor a non-planar arrangement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.com If this compound were part of a series of compounds tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed. explorationpub.comexplorationpub.com

The development of a QSAR model relies on calculating molecular descriptors that quantify various properties of the molecule. nih.govsrmist.edu.in These descriptors fall into several categories, including electronic and steric parameters. slideshare.net

Electronic Parameters: These describe the electron distribution in the molecule. The Hammett constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. scienceforecastoa.comsips.org.in The cyclopropylmethoxy group at the para position would have a specific σ value reflecting its electronic influence. Other electronic descriptors include dipole moment and atomic charges. srmist.edu.in

Steric Parameters: These describe the size and shape of the molecule or its substituents. nih.gov Parameters like molar refractivity (MR) or Taft's steric parameter (Es) quantify the bulkiness of the cyclopropylmethoxy group. srmist.edu.innih.gov Computationally derived Verloop parameters (L, B1, B5) can also define the dimensions of the substituent with high precision. nih.gov

A QSAR equation would take the general form: Biological Activity (e.g., log(1/IC₅₀)) = c₁(Electronic Descriptor) + c₂(Steric Descriptor) + ... + constant

By generating a statistically significant model from a series of related phenol ethers, the relative importance of electronic and steric effects for biological potency could be determined, guiding the design of more active compounds. mdpi.comnih.gov

Illustrative Table of Theoretical QSAR Parameters

Disclaimer: The following table is for illustrative purposes only and lists the types of parameters that would be calculated in a QSAR study. The values are hypothetical.

| Parameter Type | Parameter Name | Description | Relevance to this compound |

| Electronic | Hammett Constant (σpara) | Measures the electron-donating/withdrawing ability of the -OCH₂-cyclopropyl group. researchgate.net | Influences interactions with electron-rich or -poor receptor sites. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. srmist.edu.in | Describes the bulk of the substituent and its fit within a binding pocket. |

| Steric | Verloop L | The length of the substituent along the axis of its bond to the parent molecule. nih.gov | Defines the spatial requirements of the substituent. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Predicts how the molecule distributes between aqueous and lipid environments. |

Correlation with Experimental Data for Substituted Phenolic Ethers

The validation of computational models through correlation with experimental data is a critical step in ensuring their predictive power. For substituted phenolic ethers like this compound, this involves comparing calculated properties such as pKa values and NMR chemical shifts with those determined through laboratory experiments.

Research on various phenolic compounds has demonstrated that Density Functional Theory (DFT) calculations can predict pKa values with a high degree of accuracy when appropriate computational methods are used. torvergata.it For instance, studies have shown that DFT calculations using functionals like CAM-B3LYP, in conjunction with a solvation model and the inclusion of explicit water molecules, can yield pKa values with a mean absolute error as low as 0.3 pKa units compared to experimental values. torvergata.it This approach is crucial for understanding the acidic nature of the phenolic proton in this compound. The correlation between calculated and experimental pKa values for a range of phenolic compounds has been shown to be strong, with correlation coefficients (r²) often exceeding 0.87. frontiersin.org

Similarly, computational methods are employed to predict Nuclear Magnetic Resonance (NMR) spectra. The comparison of DFT-calculated ¹³C NMR shifts (e.g., using the B3LYP/6-31G* level of theory) with experimental spectra serves as a method for structural validation. For a series of scopoletin (B1681571) phenolic ether derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed that show a good correlation between predicted and experimentally observed activities, further validating the computational models. mdpi.com These validation processes enhance the reliability of computational predictions for molecules like this compound, where experimental data might be limited.

| Property | Computational Method | Typical Correlation (r²) / Mean Absolute Error (MAE) | Reference |

|---|---|---|---|

| pKa | DFT (CAM-B3LYP/SMD/6-311G+dp with 2 explicit water molecules) | MAE ≈ 0.3 pKa units | torvergata.it |

| pKa | DFT (CPCM solvation model) | r² > 0.87 | frontiersin.org |

| pKa | DFT (M062X functional with statistical correction) | MAE ≈ 0.14 pKa units | neliti.com |

| ¹³C NMR Shifts | DFT (B3LYP/6-31G*) | Qualitative agreement for structural validation | |

| Acaricidal Activity (pLC₅₀) | 3D-QSAR (CoMFA/CoMSIA) | r² > 0.95 (CoMFA), r² > 0.94 (CoMSIA) | mdpi.com |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for understanding the influence of the environment on a molecule's behavior over time. researchgate.net For this compound, MD simulations can elucidate its dynamic behavior and the specific effects of different solvents on its conformation and interactions.

Solvents can significantly impact the kinetics and thermodynamics of reactions by stabilizing or destabilizing reactants, transition states, and products. researchgate.netresearchgate.net MD simulations of phenol and its derivatives in various solvents, such as benzene (B151609), acetonitrile (B52724), and water, reveal detailed information about solute-solvent interactions, including hydrogen bonding and van der Waals forces. rsc.orgul.pt For example, simulations of phenol in a mixed solvent of benzene and carbon tetrachloride have been used to study the dynamics of solute-solvent complex formation and dissociation. stanford.edu

In an aqueous environment, the phenolic hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, forming a dynamic network of interactions with surrounding water molecules. MD simulations can quantify the strength and lifetime of these hydrogen bonds. In non-polar solvents, intramolecular forces and weaker van der Waals interactions would primarily govern the conformational flexibility of the cyclopropylmethoxy group. The study of solvent effects is crucial as it can influence the molecule's solubility, stability, and its availability to interact with biological targets. nih.govnsf.gov Simulations can track the rotational freedom of the cyclopropyl group and the ether linkage, providing insight into the molecule's conformational landscape in different environments.

| Parameter | Description/Value | Purpose |

|---|---|---|

| System | One this compound molecule in a cubic box of solvent | To simulate the behavior of the solute in a solvent environment. |

| Solvents | Water (polar, protic), Acetonitrile (polar, aprotic), Benzene (non-polar) | To study the influence of solvent polarity and hydrogen bonding capability. |

| Force Field | GAFF (General Amber Force Field) / OPLS-AA (Optimized Potentials for Liquid Simulations) | To define the potential energy and forces between atoms. |

| Temperature | 298.15 K (25 °C) | To simulate behavior at standard room temperature. |

| Pressure | 1 atm | To maintain constant pressure, simulating standard conditions. |

| Simulation Time | 50-100 ns | To allow for sufficient sampling of conformational space and dynamic events. |

| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Hydrogen Bond Analysis | To analyze structural stability, local solvent structure, and specific interactions. |

Molecular Docking Simulations for Ligand-Macromolecule Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. explorationpub.com This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.

Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For instance, a series of 4-phenoxy-phenyl isoxazoles, which share a core structure related to this compound, were identified as inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme implicated in cancer. nih.govnih.gov Molecular docking studies of these compounds into the ACC active site (PDB ID: 3FF6) revealed key interactions. The models showed that the inhibitors bind at the dimer interface of the carboxyltransferase (CT) domain, forming crucial hydrogen bonds with amino acid residues like Gly-2162 and Ala-2125. nih.gov

In another context, phenol ether derivatives have been studied as non-covalent inhibitors of the 20S proteasome, a key target in cancer therapy. explorationpub.com Docking simulations using the proteasome crystal structure (PDB ID: 3MG6) indicated that hydrogen bonds and hydrophobic interactions are vital for the binding of these inhibitors to the β5 subunit of the proteasome. explorationpub.com Similarly, a derivative of this compound was incorporated into a compound designed to inhibit InhA, an enzyme from Mycobacterium tuberculosis. Docking studies predicted that the cyclopropylmethoxy group would be directed towards the substrate-binding loop, making hydrophobic contacts.

These studies demonstrate that the this compound scaffold can be used to design molecules that fit into specific enzyme active sites. The cyclopropylmethoxy group often engages in hydrophobic interactions, while the phenolic oxygen can act as a hydrogen bond acceptor, anchoring the ligand within the binding pocket.

| Ligand Type / Derivative | Target Protein | PDB ID | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 4-Phenoxy-phenyl isoxazole (B147169) | Acetyl-CoA Carboxylase (ACC) | 3FF6 | Hydrogen bonds with Gly-2162 and Ala-2125 at the CT domain interface. | nih.gov |

| Phenol ether derivative | 20S Proteasome (β5 subunit) | 3MG6 | Hydrogen bonds and hydrophobic interactions within the active site. | explorationpub.com |

| Cyclopropylmethoxy-containing triazole | InhA (M. tuberculosis) | 1P45 | Hydrophobic contacts with the substrate-binding loop. | worktribe.com |

| Cyclopropylmethoxy-benzylidene-indolinone | c-Src Kinase | Not Specified | Hydrogen bonds with Met341, Glu310, Asp404. | cnr.it |

Derivatization and Advanced Synthetic Transformations of 4 Cyclopropylmethoxy Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification. nih.gov These transformations are fundamental for introducing a variety of functional groups, which can alter the molecule's physical and chemical properties.

One common derivatization is O-alkylation, where the phenol (B47542) is treated with an alkyl halide in the presence of a base. For instance, reaction with benzyl (B1604629) bromide and potassium carbonate can protect the hydroxyl group, a crucial step in multi-step syntheses to prevent unwanted side reactions. ntnu.no Silylation, another protection strategy, involves reacting the phenol with a silylating agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a silyl (B83357) ether. researchgate.net This increases the volatility of the compound, which can be advantageous for analytical techniques such as gas chromatography. phenomenex.blog

Esterification is another key functionalization reaction. The phenolic hydroxyl group can be acylated using acyl chlorides or anhydrides. This not only serves as a protection strategy but can also be a way to introduce specific functionalities or to create prodrugs in medicinal chemistry contexts. nih.gov

| Reaction Type | Reagent(s) | Product Type | Purpose |

| O-Alkylation | Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃) | Ether | Protection, property modification |

| Silylation | Silylating agent (e.g., MTBSTFA) | Silyl Ether | Protection, increased volatility |

| Esterification | Acyl chloride or anhydride (B1165640) | Ester | Protection, functionalization |

Transformations of the Aromatic Ring System

The aromatic ring of 4-(Cyclopropylmethoxy)phenol is susceptible to various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, further diversifying the molecular structure.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.combdu.ac.in This makes the aromatic ring of this compound highly reactive towards electrophiles.

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho position relative to the hydroxyl group. byjus.com For example, nitration of phenols can yield a mixture of ortho and para nitrophenols. byjus.combdu.ac.in

Halogenation: Phenols readily react with halogens even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent can lead to monobromination, while using bromine water results in the formation of a polybrominated product. byjus.com

| Reaction Type | Reagent(s) | Product(s) |

| Nitration | Dilute Nitric Acid | o-Nitro-4-(cyclopropylmethoxy)phenol |

| Halogenation | Bromine in CHCl₃ | o-Bromo-4-(cyclopropylmethoxy)phenol |

| Halogenation | Bromine water | 2,6-Dibromo-4-(cyclopropylmethoxy)phenol |

Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

To participate in cross-coupling reactions, the phenolic hydroxyl group is often converted into a better leaving group, such as a triflate or nonaflate. eie.gr Alternatively, the aromatic ring can be halogenated to provide a handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. eie.grnih.gov A halogenated derivative of this compound can be coupled with an organoboron reagent to introduce new aryl or vinyl substituents. mdpi.com For instance, an iodo-substituted derivative can undergo a Suzuki-Miyaura cross-coupling. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. A halogenated derivative of this compound can be coupled with an amine in the presence of a palladium catalyst to yield an arylamine.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For example, an aryl iodide can be coupled with an alcohol to form an aryl alkyl ether. researchgate.net

| Coupling Reaction | Catalyst System | Reactants | Product Type |

| Suzuki-Miyaura | Palladium catalyst, Base | Aryl halide/triflate + Organoboron reagent | Biaryl compound |

| Buchwald-Hartwig | Palladium catalyst, Base | Aryl halide/triflate + Amine | Arylamine |

| Ullmann Condensation | Copper catalyst, Base | Aryl halide + Alcohol/Amine | Aryl ether/amine |

Strategic Protection and Deprotection Group Chemistry in Multi-Step Syntheses

In the synthesis of complex molecules containing the this compound scaffold, the strategic use of protecting groups is essential. The phenolic hydroxyl group often requires protection to prevent it from interfering with reactions at other sites of the molecule.

Common protecting groups for phenols include benzyl ethers and silyl ethers. researchgate.netsioc-journal.cn A benzyl group can be introduced by reacting the phenol with benzyl bromide in the presence of a base like potassium carbonate. ntnu.no This protecting group is stable under many reaction conditions and can be removed later by hydrogenolysis. Silyl ethers are another popular choice, formed by reacting the phenol with a silyl halide or other silylating agent. phenomenex.blog

The choice of protecting group depends on the specific reaction sequence and the conditions required for its removal. For example, in the synthesis of (S)-betaxolol, a key intermediate, 4-(2-(cyclopropylmethoxy)ethyl)phenol, is synthesized from a precursor where the phenolic hydroxyl group is protected. ntnu.no The protection-deprotection strategy allows for the selective modification of other parts of the molecule without affecting the phenol. sioc-journal.cn

Incorporation into Complex Molecular Architectures as a Building Block

This compound and its derivatives serve as valuable building blocks for the construction of more complex molecules, particularly in the pharmaceutical and materials science fields. smolecule.comcymitquimica.com

A notable example is its use in the synthesis of (S)-betaxolol, a β-adrenergic blocker. ntnu.nontnu.no The synthesis involves the key intermediate 4-(2-(cyclopropylmethoxy)ethyl)phenol, which is constructed in a multi-step sequence. ntnu.nontnu.no This intermediate is then further elaborated to introduce the side chain characteristic of betaxolol.

The synthesis of resveratrol (B1683913) dimers, such as anigopreissin A, also utilizes a derivative of this compound. nih.gov In this synthesis, the cyclopropylmethyl group acts as a protecting group for the phenolic hydroxyls, which is later removed in the final steps of the synthesis. nih.gov

The incorporation of the this compound unit can be achieved through various synthetic strategies, including etherification and cross-coupling reactions. Its presence in the final molecule can contribute to the desired biological activity or material properties.

| Target Molecule | Key Intermediate derived from this compound | Key Transformation(s) |

| (S)-Betaxolol | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | Etherification, side-chain elaboration |

| Anigopreissin A | 4-(Cyclopropylmethoxy)benzaldehyde derivatives | Sonogashira coupling, Wittig reaction |

Synthesis of Phenoxy-Phenyl Isoxazole (B147169) Derivatives

The synthesis of phenoxy-phenyl isoxazole derivatives from this compound has been explored in the context of developing novel acetyl-CoA carboxylase (ACC) inhibitors. mdpi.comnih.gov One notable example is the synthesis of a cyclopropylmethoxy-substituted derivative, designated as compound 6g , which has demonstrated potent ACC inhibitory activity. mdpi.com

The general synthetic route commences with the reaction of a suitably substituted phenol with 4-fluorobenzaldehyde (B137897). In a specific application, this compound can be reacted with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate at elevated temperatures to yield a 4-(4-(cyclopropylmethoxy)phenoxy)benzaldehyde intermediate. This aldehyde is then converted to its corresponding aldoxime by treatment with hydroxylamine. Subsequent chlorination of the aldoxime with a reagent like N-chlorosuccinimide (NCS) affords a chloroaldoxime intermediate. The final isoxazole ring is constructed via a cycloaddition reaction. mdpi.com

The derivative 6g , which incorporates the this compound moiety, has shown an IC50 value of 99.8 nM against the hACC1 enzyme, a potency comparable to the known ACC inhibitor CP-640186. mdpi.com This highlights the successful use of this compound in creating bioactive isoxazole derivatives.

Table 1: Synthetic Data for Phenoxy-Phenyl Isoxazole Derivative 6g

| Compound | Starting Material | Key Reagents | Biological Activity (IC50) | Reference |

| 6g | This compound | 4-Fluorobenzaldehyde, K2CO3, Hydroxylamine, NCS | 99.8 nM (hACC1) | mdpi.com |

Construction of (4-Alkoxyphenyl)glycinamide Scaffolds

The 4-(cyclopropylmethoxy)phenyl group has been incorporated into (4-alkoxyphenyl)glycinamide scaffolds, which are being investigated as agonists for the G protein-coupled receptor 88 (GPR88). mdpi.comCurrent time information in Bangalore, IN. The synthesis of these complex molecules often involves a multi-step sequence starting from a derivative of 4-hydroxyphenylacetic acid.

These (4-alkoxyphenyl)glycinamide and their bioisosteric 1,3,4-oxadiazole (B1194373) derivatives are of interest for their potential in treating striatal-associated disorders. mdpi.comCurrent time information in Bangalore, IN. The inclusion of the cyclopropylmethoxy group at the 4-position of the phenyl ring is part of the structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these GPR88 agonists. mdpi.com

Table 2: Synthesis of (4-Alkoxyphenyl)glycinamide Intermediate 11j

| Compound | Starting Intermediate | Key Reaction | Yield | Reference |

| 11j | Methyl (2R)-2-amino-2-[4-(cyclopropylmethoxy)phenyl]acetate | Amide coupling with (2S)-2-phenylpropanoic acid | 63% (over two steps) | mdpi.com |

Formation of Pyrazolopyrimidine and Nicotinonitrile Analogues

The derivatization of phenols bearing a cyclopropylmethoxy group has been extended to the synthesis of nicotinonitrile and pyrazolopyrimidine analogues, which are important heterocyclic scaffolds in medicinal chemistry.

Nicotinonitrile Analogues:

A notable example is the synthesis of 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile. nih.govresearchgate.net This compound was developed as a potent and orally active inhibitor of IκB kinase β (IKK-β), a target for anti-inflammatory agents. nih.govresearchgate.net While the synthesis starts from a 2-(cyclopropylmethoxy)phenol (B2776677) derivative rather than this compound, the methodology demonstrates the incorporation of the cyclopropylmethoxy-phenyl moiety into the nicotinonitrile framework. The synthesis involves the construction of a substituted pyridine (B92270) ring, which is a core component of nicotinonitriles. nih.govresearchgate.net This particular derivative exhibited excellent in vitro and in vivo anti-inflammatory activity. nih.gov

Pyrazolopyrimidine Analogues:

The direct synthesis of pyrazolopyrimidines from this compound is not extensively documented. However, general synthetic strategies for pyrazolopyrimidines often involve the condensation of a substituted phenol-derived intermediate with a suitable pyrazole (B372694) precursor. nih.govmdpi.comresearchgate.netresearchgate.netscispace.com A plausible synthetic route could involve the initial conversion of this compound to an intermediate such as a chalcone (B49325) or a β-dicarbonyl compound. For instance, 4-(cyclopropylmethoxy)acetophenone could be synthesized and then condensed with an appropriate aldehyde to form a chalcone. This chalcone could then react with a hydrazine (B178648) derivative to form a pyrazoline, which upon further reaction with a suitable reagent like urea (B33335) or thiourea (B124793) could yield a pyrazolopyrimidine.

Alternatively, a this compound derivative could be used in a cyclocondensation reaction with an aminopyrazole. nih.govresearchgate.net For example, this compound could be a precursor to a β-diketone that reacts with an aminopyrazole to form the fused pyrazolopyrimidine ring system. researchgate.net

Table 3: Representative Nicotinonitrile Derivative

| Compound | Core Structure | Biological Target | Key Moiety | Reference |

| 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | Nicotinonitrile | IKK-β | 2-(Cyclopropylmethoxy)phenol | nih.govresearchgate.net |

Synthesis of Honokiol (B1673403) Derivatives and Other Biphenyl (B1667301) Systems

The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives of naturally occurring biphenols like honokiol are of significant interest.

Honokiol Derivatives:

While direct derivatization of honokiol with a cyclopropylmethoxy group at the 4'-position has been reported, the synthesis of a honokiol-like biphenyl system starting from this compound is a feasible synthetic strategy. mathnet.ru This would typically involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling. In such a synthesis, this compound would first be converted to a boronic acid or a halide. For example, iodination or bromination of this compound would provide the corresponding aryl halide. This halide could then be coupled with a suitably substituted phenylboronic acid under palladium catalysis to construct the biphenyl core.

Other Biphenyl Systems:

The synthesis of various biphenyl systems using this compound as a precursor can be achieved through established cross-coupling methodologies. The Suzuki-Miyaura reaction is a powerful tool for this purpose, allowing for the coupling of an aryl halide derived from this compound with a wide range of arylboronic acids. This approach offers a versatile route to a library of biphenyl derivatives with the 4-(cyclopropylmethoxy)phenyl moiety.

Table 4: General Approach for Biphenyl Synthesis

| Reaction Type | Precursor from this compound | Coupling Partner | Catalyst | Resulting Structure | Reference |

| Suzuki-Miyaura Coupling | 4-(Cyclopropylmethoxy)iodobenzene or -bromobenzene | Arylboronic acid | Palladium catalyst | Substituted biphenyl with a 4-(cyclopropylmethoxy)phenyl unit |

Development of Sulfane and Iodobenzene (B50100) Analogues

Iodobenzene Analogues:

The synthesis of iodobenzene derivatives of this compound is a key step for further functionalization, particularly in cross-coupling reactions. The direct iodination of this compound can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent or a base. For example, reaction with N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) can selectively introduce an iodine atom onto the aromatic ring, likely at the positions ortho to the hydroxyl group due to its directing effect. The resulting 2-iodo-4-(cyclopropylmethoxy)phenol or 2,6-diiodo-4-(cyclopropylmethoxy)phenol can then be used in a variety of subsequent transformations. A patent has mentioned the synthesis of 1-cyclopropyl-4-fluoro-2-iodobenzene, a structurally related compound. mdpi.com

Sulfane Analogues:

The synthesis of sulfane (thioether) derivatives of this compound is less commonly reported. However, these analogues could be prepared through several synthetic routes. One approach involves the reaction of a halogenated derivative of this compound, such as 2-iodo-4-(cyclopropylmethoxy)phenol, with a thiol in the presence of a suitable catalyst, for instance, a copper or palladium catalyst in a cross-coupling reaction.

Alternatively, a direct sulfenylation of this compound could be attempted using a sulfenyl chloride (RSCl) in the presence of a Lewis acid or a base. This reaction would introduce a thioether linkage at one of the activated positions on the aromatic ring.

Table 5: Proposed Synthesis of Iodobenzene and Sulfane Analogues

| Derivative Type | Proposed Synthetic Route | Key Reagents | Potential Product |

| Iodobenzene | Electrophilic iodination | N-Iodosuccinimide (NIS) | 2-Iodo-4-(cyclopropylmethoxy)phenol |

| Sulfane | Nucleophilic aromatic substitution | 2-Iodo-4-(cyclopropylmethoxy)phenol, Thiol, Catalyst (e.g., CuI) | 2-(Alkyl/Arylthio)-4-(cyclopropylmethoxy)phenol |

Molecular Interactions and Mechanistic Investigations in Biological Systems in Vitro Focus

General Protein-Phenolic Interactions

The interaction between phenolic compounds, such as 4-(cyclopropylmethoxy)phenol, and proteins is a critical determinant of their biological fate and function. These interactions can be broadly categorized into non-covalent and covalent associations, each with distinct implications for the structure and activity of both the phenolic compound and the protein.

Non-covalent interactions are reversible and represent the most common form of association between phenolic compounds and proteins. These interactions are driven by a combination of forces that, while individually weak, collectively contribute to the formation of a stable protein-ligand complex. For this compound, these mechanisms are dictated by its specific chemical structure, which includes a hydroxylated aromatic ring and a cyclopropylmethoxy group.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a primary site for hydrogen bonding. It can act as a hydrogen donor, forming bonds with electron-rich amino acid residues on the protein surface, such as the carboxyl groups of aspartic and glutamic acid, or the nitrogen and oxygen atoms in the peptide backbone. This type of interaction is fundamental to the stability of many protein-phenolic complexes.

Electrostatic Interactions: While the phenolic hydroxyl group is the main driver of hydrogen bonds, it can also participate in electrostatic interactions with charged groups on a protein's surface. The precise nature of these interactions is dependent on the pH of the surrounding environment and the pKa of both the phenolic compound and the amino acid side chains.

| Interaction Type | Key Structural Feature of this compound | Potential Protein Binding Partner (Amino Acid Residues) | Primary Role in Binding |

|---|---|---|---|

| Hydrogen Bonding | Phenolic Hydroxyl (-OH) group | Aspartic Acid, Glutamic Acid, Peptide Backbone (C=O, N-H) | Specificity and Stability |

| Hydrophobic Interactions | Aromatic Ring, Cyclopropyl (B3062369) Group | Leucine, Isoleucine, Valine, Phenylalanine | Driving Force for Complex Formation |

| Electrostatic Interactions | Phenolic Hydroxyl (-OH) group | Charged residues (e.g., Lysine, Arginine) | Directional Attraction/Repulsion |

| Van der Waals Forces | Entire Molecule | All residues in close proximity | Overall Complex Stabilization |

Unlike reversible non-covalent binding, covalent interactions result in the formation of a stable, often irreversible, bond between a phenolic compound and a macromolecule like a protein. This process typically requires the metabolic or chemical activation of the phenol (B47542) into a more reactive species.